BenchChemオンラインストアへようこそ!

(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol

Pharmaceutical Quality Control Impurity Profiling Reference Standard Characterization

(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol, formally designated as Timolol EP Impurity I (CAS 2469037-77-0), is a well-characterized, racemic N-des-tert-butyl, N-ethyl analog of the β-blocker timolol. It is listed as a specified impurity in the European Pharmacopoeia monograph for Timolol Maleate and is supplied as a high-purity reference material for analytical applications.

Molecular Formula C11H20N4O3S
Molecular Weight 288.37 g/mol
Cat. No. B13844725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol
Molecular FormulaC11H20N4O3S
Molecular Weight288.37 g/mol
Structural Identifiers
SMILESCCNCC(COC1=NSN=C1N2CCOCC2)O
InChIInChI=1S/C11H20N4O3S/c1-2-12-7-9(16)8-18-11-10(13-19-14-11)15-3-5-17-6-4-15/h9,12,16H,2-8H2,1H3
InChIKeyHXWIWDGXFHZHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Timolol EP Impurity I – (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol as a Pharmacopoeial Reference Standard


(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol, formally designated as Timolol EP Impurity I (CAS 2469037-77-0), is a well-characterized, racemic N-des-tert-butyl, N-ethyl analog of the β-blocker timolol [1]. It is listed as a specified impurity in the European Pharmacopoeia monograph for Timolol Maleate and is supplied as a high-purity reference material for analytical applications . Its core utility lies in serving as a certified impurity marker for the identification, quantification, and control of this process-related substance in timolol drug substances and finished products.

Why a Generic Timolol Impurity Reference Standard Cannot Replace (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol


The European Pharmacopoeia identifies multiple specified impurities for Timolol Maleate (A, B, C, E, I, etc.), each possessing a chemically distinct structure and, consequently, unique chromatographic and spectroscopic properties . Impurity I, the N-ethyl analog, differs fundamentally from the N-nitroso (Impurity A), dimeric (Impurity C), or carboxylic acid (Impurity 3) variants in its molecular weight, hydrophobicity, and detection wavelength sensitivity [1]. Substituting a generic timolol-related compound standard for Impurity I would compromise the accuracy of retention time identification, resolution from the active pharmaceutical ingredient, and quantitation limits in validated HPLC or UPLC methods, directly violating ICH Q2(R1) method validation requirements for specificity [1]. Therefore, only the correctly characterized Impurity I standard ensures unambiguous peak assignment and regulatory compliance.

Quantitative Differentiation of (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol vs. Other Timolol Impurities


Certified Purity Ensures Accurate Quantification for Regulatory Compliance

Timolol EP Impurity I is supplied with a certified purity of ≥98%, as demonstrated by HPLC analysis (NLT 98% by HPLC ; 97.80% certified value [1]). This high purity is essential for accurate preparation of calibration standards and spike solutions in impurity profiling. In contrast, closely related impurity standards such as Timolol EP Impurity B (S-isomer) are often offered at lower purity levels (≥95% [2]), which can introduce systematic bias in quantitation if not appropriately corrected. The higher baseline purity of Impurity I minimizes the need for purity correction, directly improving method accuracy and reproducibility in quality control environments.

Pharmaceutical Quality Control Impurity Profiling Reference Standard Characterization

Chromatographic Resolution from S-Timolol Maleate Active Ingredient

A validated LC method using cellulose tris(3,5-dimethylphenylcarbamate) as chiral stationary phase simultaneously resolves R-timolol and other related substances, including Impurity I, from the S-timolol maleate peak [1]. Under optimized conditions, the resolution between the (2RS)-impurity and the active pharmaceutical ingredient exceeds the pharmacopoeial minimum requirement of 1.5, ensuring reproducible integration even at impurity levels below the 0.10% reporting threshold [1]. This performance is not guaranteed with other impurity standards (e.g., Impurity C dimers) that may co-elute or display fronting under identical mobile phase conditions due to their significantly different molecular shape and hydrophobicity.

Chiral HPLC Method Validation Related Substances

Unique Chemical Structure Enables Specific Mass Spectrometric Detection

In a UPLC-PDA-QDa method developed for the simultaneous impurity profiling of timolol maleate in ophthalmic formulations, Impurity I is identified by its unique precursor ion and fragmentation pattern, distinguishable from degradants and other specified impurities [1]. The method achieves a limit of quantitation (LOQ) of ≤0.5 μg/mL for timolol-related impurities, with linearity r² ≥ 0.999 and recovery consistently within 95–105% RSD < 5% [1]. Impurity I, with m/z corresponding to C₁₁H₂₀N₄O₃S (molecular weight 288.37 g/mol), is readily distinguished from Impurity A (m/z 346.4, N-nitroso adduct) and Impurity C (m/z corresponding to a dimeric structure) by its mass defect and isotopic distribution, eliminating the risk of misidentification common in UV-only detection systems [1].

UPLC-QDa Impurity Identification Mass Spectrometry

Designated EP Impurity I Limit Drives Target Analytical Sensitivity

The European Pharmacopoeia imposes a specific acceptance criterion for Impurity I in timolol maleate drug substance, typically ≤0.10% relative to the active peak [1]. Compliance requires an analytical method capable of reliably detecting and quantifying Impurity I at or below the 0.05% reporting threshold. The commercially available Impurity I reference standard facilitates method qualification by providing a well-defined peak for linearity and accuracy assessments at these low levels [2]. This regulatory anchor is absent for non-pharmacopoeial or process-specific impurities, meaning that procurement of the correct designated impurity standard is indispensable for any ANDA or NDA submission seeking to demonstrate compliance with the EP monograph.

Pharmacopoeial Limits Impurity Acceptance Criteria Method Sensitivity

Absence of β-Adrenergic Activity Differentiates Impurity I from the Active Pharmaceutical Ingredient

Timolol exerts its therapeutic effect through potent, non-selective β-adrenergic receptor blockade, with a pKd of approximately 9.44 at the β1-adrenoceptor in guinea pig tissue [1]. The replacement of the N-tert-butyl group in timolol with an N-ethyl group in Impurity I removes the bulky lipophilic moiety essential for high-affinity receptor binding, as demonstrated by structure–activity relationship (SAR) studies of β-blockers where N-alkyl chain branching critically influences potency [1]. Although no direct Ki data for Impurity I were identified, the well-established SAR of the aryloxypropanolamine class predicts a substantial loss of β-receptor affinity (estimated ≥100-fold reduction) compared to timolol [1]. This differentiation is relevant for toxicological qualification: Impurity I is expected to lack the pharmacological liability associated with the parent drug, potentially simplifying its risk assessment in the impurity profile .

Structure–Activity Relationship Beta-Blocker Pharmacology Impurity Qualification

High-Impact Applications of (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol Across Timolol Quality Control Batches


Quantitative Impurity Profiling of Timolol Maleate Drug Substance for ANDA Submission

Use (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol as the primary reference standard for establishing system suitability, linearity (0.05–0.50% range), and recovery of Impurity I in a validated HPLC or UPLC method. The certified purity of ≥98% ensures accurate quantification at the EP limit of ≤0.10%, directly supporting the ANDA requirement to demonstrate control of specified impurities [1].

Stability-Indicating Method Development for Timolol Ophthalmic Formulations

Employ the Impurity I standard to challenge the specificity of forced degradation samples (acid, base, oxidative, thermal, photolytic). Its unique retention time and mass spectrum (m/z 288.37 [2]) serve as a heterologous check, ensuring that degradation products do not co-elute with the specified impurity and that mass balance is correctly accounted for in long-term stability studies.

Chiral Purity Evaluation of S-Timolol Maleate Batches

Apply the racemic (2RS)-Impurity I standard in chiral HPLC or SFC methods to verify that the analytical system can separate the undesired R-enantiomer of timolol from other related substances. The validated resolution of Rs > 1.5 [3] between Impurity I and S-timolol, achieved in the interlaboratory collaborative study, demonstrates that the standard is fit for purpose in enantiomeric purity testing required by the EP.

Mass Spectrometry-Based Screening of Process Intermediates

Use the characterized Impurity I reference material (C₁₁H₂₀N₄O₃S, MW 288.37) to tune QDa or triple-quadrupole MS parameters for selective ion monitoring (SIM) of the N-ethyl impurity during reaction monitoring. The 58-Da mass difference from the N-nitroso impurity [2] provides a clear differentiation channel, enabling chemists to rapidly identify when the N-ethyl side product has formed and to optimize process conditions to minimize its generation.

Quote Request

Request a Quote for (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.